2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound with the identifier “2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one” is known as 8-Azahypoxanthine. It is a heterocyclic compound with the molecular formula C4H3N5O. This compound is a derivative of hypoxanthine, where a nitrogen atom replaces a carbon atom in the purine ring structure. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azahypoxanthine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1,2,3-triazole with formamide, followed by cyclization to form the desired product. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 8-Azahypoxanthine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Azahypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-Azahypoxanthine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: Research into its potential therapeutic effects, particularly in antiviral and anticancer studies.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Azahypoxanthine involves its interaction with various molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical pathways. This property makes it useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Hypoxanthine: A naturally occurring purine derivative with similar structure but different biological activity.
Allopurinol: A structural analog used to treat gout by inhibiting xanthine oxidase.
Guanine: Another purine derivative with distinct biological roles.
Uniqueness
8-Azahypoxanthine is unique due to the presence of an additional nitrogen atom in its ring structure, which alters its chemical and biological properties compared to other purine derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be suitable.
Properties
IUPAC Name |
2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYCNOOAHGFHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=NNNC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=NNNC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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